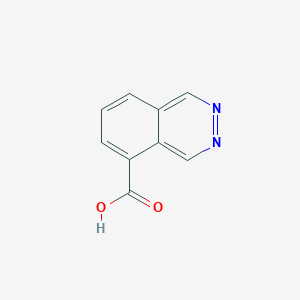

Phthalazine-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

phthalazine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-10-11-5-8(6)7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCVKQSGAPVWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309542 | |

| Record name | 5-Phthalazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104070-94-1 | |

| Record name | 5-Phthalazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1104070-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phthalazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phthalazine-5-carboxylic acid basic properties

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its robust synthesis, predictable reactivity, and the proven success of its derivatives make it a high-value scaffold for drug discovery. [2][5]By understanding its fundamental basic and acidic properties, researchers can rationally design and synthesize novel molecules with fine-tuned characteristics for enhanced biological activity. The continued exploration of this privileged structure promises to yield new therapeutic agents for cancer and a host of other diseases. [3][16]

References

-

Sangshetti, J. N., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. [Link]

-

Elmeligie, S., et al. (2017). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 891-905. [Link]

-

Tawfeek, A. M., et al. (2019). Design and Synthesis of New Phthalazine-Based Derivatives as Potential EGFR Inhibitors for the Treatment of Hepatocellular Carcinoma. Bioorganic Chemistry, 85, 446-458. [Link]

-

Faid, A. H., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Medicinal Chemistry. [Link]

-

Kharbanda, A., et al. (2021). Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors. European Journal of Medicinal Chemistry, 223, 113660. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]

-

National Center for Biotechnology Information. (n.d.). Phthalazine. PubChem Compound Database. [Link]

-

Haider, S. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. [Link]

-

Sbrana, F., et al. (1983). New Phthalazine and Pyradazino[4,5-g]phthalazine Derivatives. Heterocycles, 20(7), 1325. [Link]

-

Wikipedia. (n.d.). Phthalazine. Wikipedia. [Link]

-

Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102. [Link]

-

Khan, I., et al. (2021). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 106, 104425. [Link]

-

Haider, S. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]

-

El-Sayed, N. N. E., et al. (2019). Synthesis of novel phthalazine derivatives as pharmacological activities. Journal of the Iranian Chemical Society, 16, 2229–2240. [Link]

-

Mansour, E. S. R. (n.d.). Phthalazinone. Text-Book of Heterocyclic Chemistry. [Link]

-

Abdel-Aziz, M. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9403. [Link]

-

Haider, S. (2015). Recent Developments in Chemistry of Phthalazines. ResearchGate. [Link]

-

Simpson, J. C. E. (1951). The Chemistry of the Phthalazines. Chemical Reviews, 49(2), 273-341. [Link]

-

El-Gaby, M. S. A., et al. (2002). Novel synthesis of phthalazine derivatives as antimicrobial agents. Afro-Asian J. of Sciences, 1(2), 1-10. [Link]

-

PubChemLite. (n.d.). Phthalazine-1-carboxylic acid. PubChemLite. [Link]

-

Jencks, W. P., & Westheimer, F. H. (n.d.). pKa Data Compiled by R. Williams. Harvard University. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. This compound|CAS 1104070-94-1|RUO [benchchem.com]

- 6. This compound | C9H6N2O2 | CID 57991901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phthalazine | C8H6N2 | CID 9207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - Phthalazine-1-carboxylic acid (C9H6N2O2) [pubchemlite.lcsb.uni.lu]

- 9. Phthalazine - Wikipedia [en.wikipedia.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]

- 13. Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Phthalazine-5-carboxylic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalazine-5-carboxylic acid, a key heterocyclic building block, is a molecule of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, detailed synthesis protocols, chemical reactivity, and current applications, with a particular focus on its role as a privileged scaffold in the design of targeted therapeutics. We will delve into the spectroscopic and analytical techniques for its characterization, explore its function as a precursor for potent enzyme inhibitors, and provide field-proven insights for its utilization in a research and development setting.

Introduction to this compound

This compound (C₉H₆N₂O₂) is a derivative of phthalazine, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridazine ring.[1][2] The presence of a carboxylic acid group at the 5-position provides a versatile handle for synthetic modification, making this molecule a valuable intermediate in the construction of more complex chemical entities. The phthalazine core itself is recognized as a "privileged scaffold" in medicinal chemistry, as it is found in numerous bioactive compounds with a wide array of therapeutic applications, including approved drugs.[3][4]

The primary research value of this compound lies in its utility for developing novel derivatives for pharmaceutical development. The electron-deficient nature of the phthalazine ring system, owing to the two electronegative nitrogen atoms, governs its reactivity and biological interactions. This intrinsic property, combined with the functional versatility of the carboxylic acid group, makes it a compelling starting point for the design of targeted therapies.

Table 1: Core Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₆N₂O₂ |

| Molecular Weight | 188.16 g/mol |

| CAS Number | 1104070-94-1 |

| Appearance | (Predicted) Crystalline solid |

| Solubility | (Predicted) Soluble in organic solvents like DMSO and DMF |

Molecular Structure and Characterization

A thorough understanding of the molecular structure of this compound is paramount for predicting its reactivity and designing new derivatives. This section details the key spectroscopic features used for its identification and characterization.

Spectroscopic Analysis

While specific experimental data for this compound is not abundantly available in the public domain, we can predict its characteristic spectral features based on the known data of the parent phthalazine molecule and general principles of spectroscopy for aromatic carboxylic acids.

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridazine rings. The proton of the carboxylic acid group will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) in the range of 7.5-9.5 ppm, with the exact shifts influenced by the electron-withdrawing effects of the nitrogen atoms and the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will resonate between 120-155 ppm. The carbons adjacent to the nitrogen atoms are expected to be shifted further downfield.

2.1.2 Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorptions:

-

A very broad O-H stretching band from the carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1730 cm⁻¹.

-

C=N and C=C stretching vibrations from the aromatic rings in the 1450-1650 cm⁻¹ region.

-

C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹.

2.1.3 Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion (M⁺) peak at m/z = 188. The fragmentation pattern would likely involve the loss of the carboxylic acid group (COOH, 45 Da) or carbon monoxide (CO, 28 Da) from the molecular ion.

Crystallography

As of the time of this guide, no public crystal structure of this compound has been reported. X-ray crystallographic analysis would provide definitive information on its three-dimensional conformation, including bond lengths, bond angles, and intermolecular interactions in the solid state. Such data would be invaluable for computational modeling and rational drug design.

Synthesis of this compound

The synthesis of phthalazine derivatives often involves the condensation of a suitable dicarbonyl compound or its equivalent with hydrazine. While a specific, detailed protocol for this compound is not widely published, a plausible and logical synthetic approach can be designed based on established methods for analogous compounds.

Retrosynthetic Analysis and Proposed Synthetic Route

A logical precursor for this compound is a benzene derivative with appropriately positioned carbonyl or masked carbonyl functionalities. A common and effective strategy for constructing the phthalazine core is the reaction of a 1,2-dicarbonyl compound with hydrazine. Therefore, a retrosynthetic analysis points towards a 1,2-dicarbaldehyde with a carboxylic acid group at the adjacent position, such as 3-formylphthalic acid, as a key intermediate.

The general workflow for such a synthesis is depicted below:

Caption: A conceptual workflow for the synthesis of this compound.

Exemplary Experimental Protocol (Hypothetical)

The following protocol is a generalized and hypothetical procedure based on common synthetic methods for phthalazines and should be optimized for the specific synthesis of this compound.

Step 1: Preparation of 3-Formylphthalic Acid (or a suitable derivative)

This intermediate is not commercially common and would likely need to be synthesized. A potential route could involve the oxidation of 3-methylphthalic acid or a related derivative.

Step 2: Cyclization with Hydrazine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,2-dicarbonyl precursor (e.g., 3-formylphthalic acid, 1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Self-Validation: The identity and purity of the synthesized product must be confirmed by the spectroscopic methods detailed in Section 2 (NMR, IR, and MS) and by melting point analysis.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two main functional components: the electron-deficient phthalazine ring and the carboxylic acid group.

Reactions of the Phthalazine Ring

The phthalazine ring system is generally susceptible to nucleophilic attack due to the electron-withdrawing nature of the two nitrogen atoms.

-

Nucleophilic Aromatic Substitution: Halogenated phthalazines are highly reactive towards nucleophiles, allowing for the introduction of various functional groups such as amines and hydrazines. While this compound itself is not halogenated, this reactivity is a cornerstone for the synthesis of many of its derivatives.

-

Oxidation: Strong oxidizing agents can cleave the benzene ring. For instance, oxidation of the parent phthalazine with alkaline potassium permanganate yields a pyridazine dicarboxylic acid.

-

Reduction: The pyridazine part of the ring can be reduced. For example, zinc and hydrochloric acid can decompose the ring to form orthoxylylene diamine.

Reactions of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that can undergo a wide range of transformations:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) will yield the corresponding ester.

-

Amide Formation: Activation of the carboxylic acid (e.g., by conversion to an acid chloride with thionyl chloride, or by using coupling agents like DCC or EDC) followed by reaction with an amine will form an amide. This is a crucial reaction for linking the phthalazine scaffold to other pharmacophores.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation can sometimes be achieved under harsh conditions.

Applications in Drug Discovery and Development

The phthalazine scaffold is a key structural motif in a number of clinically important drugs and research compounds. This compound, as a functionalized building block, is instrumental in the synthesis of derivatives with potent biological activities.

Inhibition of VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[5] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a blood supply to grow and metastasize.[6] Phthalazine-based compounds have emerged as potent inhibitors of VEGFR-2 tyrosine kinase.[3] The phthalazine core often serves as a scaffold to which other functional groups are attached to optimize binding to the ATP-binding site of the kinase domain. The carboxylic acid group of this compound can be used as a synthetic handle to introduce moieties that form key interactions with the receptor.

Caption: Phthalazine derivatives inhibit VEGFR-2, blocking downstream signaling pathways.

Inhibition of α-Glucosidase in Diabetes Management

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[7] Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.[7] Research has explored phthalazine-carboxylic acid hybrids as potent inhibitors of α-glucosidase, suggesting another promising therapeutic avenue for this versatile scaffold.[3]

Caption: Phthalazine derivatives can inhibit α-glucosidase, slowing glucose absorption.

Other Therapeutic Applications

The phthalazine scaffold is present in a variety of other approved drugs, demonstrating its broad therapeutic potential. For example, Hydralazine is a well-known antihypertensive medication that functions as a direct-acting smooth muscle relaxant. This further underscores the importance of the phthalazine core in developing clinically relevant molecules.

Conclusion

This compound is a strategically important molecule that serves as a gateway to a diverse range of complex chemical structures with significant biological activities. Its value lies in the combination of a privileged heterocyclic core and a versatile carboxylic acid handle. While detailed experimental data for this specific isomer is not widely disseminated, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. As the quest for novel therapeutics continues, the strategic use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

-

ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved January 21, 2026, from [Link]

-

Dia. (2025, October 19). What is the role of alpha glucosidase inhibitors (AGI) in the management of type 2 diabetes? Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

Lu, B.-w., Xie, Z.-q., Lu, J.-r., Liu, J.-b., Cui, S.-q., Ma, Y., Hu, X.-l., Liu, Y., & Zhong, K. (n.d.). Supporting Information. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (2016, September 12). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Retrieved January 21, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). One-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives under solvent-free conditions Supporting Information. Retrieved January 21, 2026, from [Link]

-

Emam, H. E., Rayes, S. M., Ali, I. A., Soliman, S. M., & Nafie, M. S. (2023, July 27). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Ali, T. E. S., El-Sayed, W. A., El-Kashef, H. S., & Nafie, M. S. (2024, April 24). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102. Retrieved from [Link]

-

PubChem. (n.d.). Phthalazine. Retrieved January 21, 2026, from [Link]

Sources

- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H6N2O2 | CID 57991901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|CAS 1104070-94-1|RUO [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 7. rsc.org [rsc.org]

Introduction: The Critical Role of Solubility in Drug Discovery

An In-Depth Technical Guide to the Solubility of Phthalazine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound featuring a phthalazine core substituted with a carboxylic acid group. The phthalazine scaffold is recognized as a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The successful development of any new chemical entity into a viable drug candidate is critically dependent on its physicochemical properties, among which aqueous solubility is arguably one of the most important. Poor solubility can severely limit a compound's absorption and bioavailability, leading to unpredictable in vitro results and potential failure in preclinical and clinical development.[3]

This guide provides a comprehensive technical overview of the core principles and practical methodologies for evaluating the solubility of this compound. As a Senior Application Scientist, the aim is to blend theoretical understanding with actionable, field-proven experimental protocols. We will delve into the structural attributes of this compound that govern its solubility, explore the theoretical underpinnings of different solubility measurements, and provide detailed, step-by-step protocols for both thermodynamic and kinetic solubility assays.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is dictated by its molecular structure, which combines an aromatic heterocyclic ring system with an ionizable carboxylic acid functional group.

-

The Phthalazine Core: The parent phthalazine molecule is a bicyclic aromatic heterocycle. It is generally described as being sparingly soluble in water but shows better solubility in organic solvents such as ethanol and acetone.[4][5] The two nitrogen atoms in the ring system are capable of forming hydrogen bonds with protic solvents.

-

The Carboxylic Acid Group: The presence of the carboxylic acid group is the most significant determinant of the pH-dependent solubility of this compound. Carboxylic acids can act as both hydrogen bond donors (via the hydroxyl proton) and acceptors (via the carbonyl and hydroxyl oxygens), which can enhance interactions with polar solvents like water.

-

pKa and Ionization: The solubility of an ionizable compound like this compound is intrinsically linked to its acid dissociation constant(s) (pKa).

-

The phthalazine ring itself is weakly basic, with a reported pKa of approximately 3.39 for the protonated form.[6]

-

At a pH below its acidic pKa, this compound will exist predominantly in its neutral, less water-soluble form. As the pH of the solution rises above the pKa, the carboxylic acid group will deprotonate to form a highly polar carboxylate anion, leading to a significant increase in aqueous solubility. This relationship is fundamental to understanding its behavior in different physiological environments, such as the gastrointestinal tract.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

When discussing solubility in the context of drug discovery, it is crucial to distinguish between two key concepts: thermodynamic solubility and kinetic solubility.[3]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute at a specific temperature and pressure.[7] It is a state function, independent of time. The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

-

Kinetic Solubility: This measurement is often used in high-throughput screening during early drug discovery.[9] It is determined by dissolving the compound in an organic solvent (typically dimethyl sulfoxide, DMSO) and then adding this stock solution to an aqueous buffer.[10][11] The concentration at which the compound precipitates out of solution is its kinetic solubility. This value is often higher than the thermodynamic solubility because the high initial concentration can lead to the formation of a supersaturated solution.[11] Kinetic solubility is valuable for its speed and low compound consumption, making it suitable for screening large numbers of compounds.[3]

The choice between measuring thermodynamic or kinetic solubility depends on the stage of drug development. Kinetic solubility is often sufficient for initial screening and lead identification, while thermodynamic solubility is critical for lead optimization and formulation development.[3]

Solubility Profile of this compound

As of the writing of this guide, specific experimental solubility data for this compound in a range of solvents is not available in the public domain literature. However, we can infer its likely solubility characteristics based on its structure and data from analogous compounds.

Expected Aqueous Solubility: Given the presence of the polar carboxylic acid group, this compound is expected to have low to moderate intrinsic solubility in its neutral form in aqueous media at low pH. As the pH increases above its acidic pKa (estimated to be in the 3-4 range), a sharp increase in solubility is anticipated due to the formation of the soluble carboxylate salt.

Solubility in Organic Solvents: The molecule is expected to exhibit good solubility in polar organic solvents such as DMSO, DMF, and methanol, and moderate solubility in solvents like ethanol.[5][12] Its solubility in non-polar solvents like hexane is likely to be very low.

Comparative Solubility Data of Structurally Related Compounds:

To provide a quantitative perspective, the table below summarizes the solubility of structurally similar compounds. This data serves as a useful proxy for estimating the behavior of this compound.

| Compound | Structure | Solvent | Solubility | Reference(s) |

| Quinoline-2-carboxylic acid | Aromatic Carboxylic Acid | Water (with sonication) | ≥6.42 mg/mL | [13] |

| DMSO | ≥27.7 mg/mL | [13] | ||

| Ethanol | ≥14.85 mg/mL | [13] | ||

| PBS | 36.67 mg/mL | [14] | ||

| Phenazine-1-carboxylic acid | Aromatic Carboxylic Acid | (Qualitative) | Antimicrobial agent, suggesting some aqueous solubility. | [15] |

| Phthalazine (parent compound) | Heterocyclic Core | Water | Sparingly soluble / Limited | [4][5] |

| Ethanol, Acetone | Soluble | [4][5] |

Disclaimer: This table presents data for structurally related compounds to provide an estimate of the solubility profile of this compound. This is not experimental data for the topic compound itself.

Based on these analogs, it is reasonable to hypothesize that this compound will demonstrate significant solubility in DMSO and good solubility in ethanol. Its aqueous solubility will be highly dependent on pH, but likely in the single-digit mg/mL range in buffered solutions, similar to Quinoline-2-carboxylic acid.

Experimental Determination of Solubility

Accurate determination of solubility requires robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for both thermodynamic and kinetic solubility assays.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from established methods and is considered the "gold standard" for equilibrium solubility.[7][8]

Objective: To determine the equilibrium solubility of this compound in a given buffer system at a controlled temperature.

Materials:

-

This compound (solid, crystalline powder)

-

Buffer solutions (e.g., pH 1.2, pH 4.5, pH 6.8, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV)

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of solid this compound into a glass vial. An excess is confirmed if solid material remains at the end of the experiment.

-

Add a precise volume of the desired buffer solution to the vial.

-

Prepare at least three replicate vials for each buffer condition.

-

-

Equilibration:

-

Secure the vials on an orbital shaker set to a constant temperature (typically 25°C or 37°C).[8]

-

Agitate the samples at a consistent speed that ensures the solid particles are kept in suspension without creating a vortex.[8]

-

Allow the samples to equilibrate for a sufficient period. Equilibrium is typically reached within 24-48 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[7]

-

-

Sample Processing:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved compound from any remaining solid particles by either centrifugation at high speed or by filtering the supernatant through a 0.22 µm syringe filter. This step is critical to avoid artificially high results.

-

-

Quantification:

-

Dilute the clear filtrate or supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

-

-

Final pH Measurement:

-

Measure the pH of the remaining solution in the vial to ensure it has not changed significantly during the experiment.[7]

-

Protocol 2: Kinetic Solubility Determination (DMSO Precipitation Method)

This high-throughput method is ideal for early-stage discovery when comparing multiple compounds.[10][16]

Objective: To rapidly determine the concentration at which this compound precipitates from an aqueous buffer following its addition from a DMSO stock solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), high purity

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microtiter plates (polypropylene for compound storage, clear for reading)

-

Multichannel pipettes or automated liquid handler

-

Plate shaker

-

Plate reader (UV-Vis spectrophotometer or nephelometer)

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[10] Ensure the compound is fully dissolved.

-

-

Assay Plate Preparation:

-

Using a multichannel pipette or liquid handler, add the aqueous buffer to the wells of a 96-well plate.

-

Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells. The final DMSO concentration should typically be kept low (1-2%) to minimize its effect on solubility.

-

This will result in the highest test concentration of the compound. Serial dilutions can be made to test a range of concentrations.

-

-

Incubation and Precipitation:

-

Immediately after adding the DMSO stock, seal the plate and shake it vigorously for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).[16]

-

During this time, if the compound's concentration exceeds its kinetic solubility, it will precipitate out of the solution.

-

-

Detection and Quantification:

-

There are two common methods for detection:

-

Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[9]

-

Direct UV Assay with Filtration: After incubation, filter the contents of the wells through a 96-well filter plate to remove any precipitate.[9] The concentration of the compound remaining in the clear filtrate is then determined by measuring the UV absorbance using a plate reader. A standard curve is used for quantification.

-

-

-

Data Analysis:

-

The kinetic solubility is reported as the highest concentration at which no precipitate is detected.

-

Visualization of Experimental Workflows

Thermodynamic Solubility Workflow

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Relationship Between pH and Solubility for an Acidic Compound

Caption: Impact of pH on the ionization and solubility of a carboxylic acid.

Conclusion

While direct experimental solubility data for this compound remains to be published, a robust understanding of its physicochemical properties can be established through the analysis of its structural components and comparison with related molecules. Its solubility profile is expected to be dominated by the ionizable carboxylic acid group, leading to significantly higher solubility in aqueous media at neutral to basic pH compared to acidic conditions. For drug development professionals, the choice of solubility assay—kinetic for high-throughput screening or thermodynamic for in-depth characterization—is a critical decision guided by the stage of the research. The detailed protocols and theoretical framework provided in this guide offer a solid foundation for accurately assessing the solubility of this compound and other similar drug candidates, thereby enabling more informed decisions in the complex process of drug discovery and development.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Phthalazine. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenazinecarboxylic acid. PubChem Compound Database. Available at: [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

Solubility of Things. (n.d.). Phthalazine. Available at: [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Available at: [Link]

-

PubMed. (2008). In vitro solubility assays in drug discovery. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Available at: [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available at: [Link]

-

Wikipedia. (n.d.). Quinoline. Available at: [Link]

-

World Health Organization. (2019). Annex 4. Available at: [Link]

-

Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]

-

MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available at: [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Available at: [Link]

-

AERU. (2024). Phenazine-1-carboxylic acid (Ref: emr211). Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Phenazine-1-carboxylic acid (Ref: emr211) [sitem.herts.ac.uk]

- 3. enamine.net [enamine.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CAS 253-52-1: Phthalazine | CymitQuimica [cymitquimica.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]

- 13. apexbt.com [apexbt.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 1-Phenazinecarboxylic acid | C13H8N2O2 | CID 95069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

The Analytical Fingerprint: A Technical Guide to the Spectroscopic Characterization of Phthalazine-5-carboxylic Acid

This guide provides an in-depth exploration of the spectroscopic characteristics of phthalazine-5-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the current scarcity of published experimental spectra for this specific molecule, this document leverages high-fidelity predictive modeling to establish a foundational analytical profile. The methodologies and interpretations presented herein are designed to serve as a robust reference for scientists engaged in the synthesis, identification, and application of this and related phthalazine derivatives.

Introduction: The Significance of this compound

Phthalazine and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds. They form the core scaffold of numerous biologically active molecules, exhibiting a wide range of pharmacological properties including vasorelaxant, anticonvulsant, and antimicrobial activities. The introduction of a carboxylic acid moiety at the 5-position of the phthalazine ring system introduces a key functional handle for further chemical modification, such as the formation of amides and esters, making this compound a valuable building block in drug discovery and development. Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity and purity of this key intermediate.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of spectroscopic signals, the following IUPAC-recommended numbering scheme for the this compound molecule will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) would be a common method for analysis.

Predicted Mass Spectrum Data

| m/z (Predicted) | Relative Intensity (%) | Ion Assignment |

| 174.04 | 100 | [M]+• (Molecular Ion) |

| 157.04 | 40 | [M-OH]+ |

| 129.04 | 75 | [M-COOH]+ |

| 102.04 | 30 | [C7H4N]+ (Loss of N2 from [M-COOH]+) |

| 76.03 | 25 | [C6H4]+ (Benzyne) |

Interpretation of the Mass Spectrum

The predicted mass spectrum provides clear evidence for the structure of this compound. The molecular ion peak ([M]+•) at a predicted m/z of 174.04 corresponds to the molecular formula C₉H₆N₂O₂.

The fragmentation pattern is highly informative:

-

A key fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical, leading to the predicted peak at m/z 157.04 ([M-OH]+) .

-

The most significant fragmentation is the cleavage of the carboxylic acid group, resulting in the prominent peak at m/z 129.04 ([M-COOH]+) , which represents the stable phthalazine radical cation.

-

Subsequent fragmentation of the phthalazine ring can occur, with a predicted peak at m/z 102.04 corresponding to the loss of a nitrogen molecule (N₂) from the m/z 129 fragment.

-

The appearance of a fragment at m/z 76.03 is characteristic of a benzyne cation, arising from the fragmentation of the benzene portion of the heterocyclic ring.

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

-

Source Temperature: 200-250 °C. This ensures volatilization of the sample without thermal decomposition.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-300 to ensure capture of the molecular ion and significant fragments.

-

-

Data Acquisition: The sample is introduced into the ion source via a direct insertion probe or, if sufficiently stable, through a gas chromatograph (GC) for separation from any impurities. The mass spectrometer then scans the selected mass range to generate the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic heterocyclic ring system.

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (from carboxylic acid dimer) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1710 | Strong | C=O stretch (from carboxylic acid dimer) |

| ~1600 | Medium | C=N and C=C stretches (in-ring) |

| ~1450 | Medium | C=C stretch (in-ring) |

| ~1300 | Medium | In-plane O-H bend coupled with C-O stretch |

| ~920 | Medium, Broad | Out-of-plane O-H bend (from carboxylic acid dimer) |

| 800-700 | Strong | Aromatic C-H out-of-plane bend |

Interpretation of the Infrared Spectrum

The most prominent feature in the predicted IR spectrum is the very broad absorption band spanning from 3300 to 2500 cm⁻¹ , which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[1][2] Overlapping this broad band are the sharper, medium-intensity peaks between 3100 and 3000 cm⁻¹ , which are assigned to the C-H stretching vibrations of the aromatic ring.[3]

The strong, sharp absorption predicted around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid, with the lower frequency suggesting the presence of intermolecular hydrogen bonding (dimerization).[1] The aromatic and heteroaromatic nature of the ring system is confirmed by the C=C and C=N stretching vibrations expected around 1600 and 1450 cm⁻¹ .[3]

Further evidence for the carboxylic acid functionality comes from the predicted medium-intensity band around 1300 cm⁻¹ , which arises from a coupled vibration of the in-plane O-H bend and the C-O stretch.[2] The broad absorption centered around 920 cm⁻¹ is a hallmark of the out-of-plane O-H bend of a carboxylic acid dimer. Finally, strong bands in the 800-700 cm⁻¹ region are anticipated, corresponding to the out-of-plane C-H bending vibrations of the substituted benzene ring.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹. This provides a good balance between signal-to-noise ratio and peak separation.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the anvil is lowered to ensure good contact.

-

The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum of the sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound. The following data is based on computational prediction.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Proton Assignment |

| ~13.5 | Broad Singlet | 1H | COOH |

| ~9.8 | Singlet | 1H | H-1 |

| ~9.5 | Singlet | 1H | H-4 |

| ~8.4 | Doublet | 1H | H-6 |

| ~8.2 | Doublet | 1H | H-8 |

| ~8.0 | Triplet | 1H | H-7 |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a polar aprotic solvent like DMSO-d₆ shows distinct signals for all six protons. The most downfield signal, a broad singlet around 13.5 ppm , is characteristic of a carboxylic acid proton.[4]

The two protons on the pyridazine ring of the phthalazine system, H-1 and H-4 , are expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and are predicted to appear as singlets around 9.8 and 9.5 ppm , respectively.

The protons on the substituted benzene ring form an AMX spin system. H-6 and H-8 , being ortho to the electron-withdrawing carboxylic acid group and the fused pyridazine ring, are deshielded and predicted to appear as doublets around 8.4 and 8.2 ppm . The H-7 proton, being meta to these groups, is expected to resonate as a triplet around 8.0 ppm .

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment |

| ~168 | COOH |

| ~155 | C-1 |

| ~152 | C-4 |

| ~136 | C-7 |

| ~135 | C-4a |

| ~132 | C-8a |

| ~130 | C-5 |

| ~129 | C-8 |

| ~128 | C-6 |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is predicted to have the most downfield chemical shift, around 168 ppm .[4]

The carbons of the phthalazine ring system are predicted to resonate in the aromatic region. The carbons adjacent to the nitrogen atoms, C-1 and C-4 , are highly deshielded and are expected around 155 and 152 ppm , respectively. The quaternary carbons, C-4a and C-8a , are predicted to appear around 135 and 132 ppm . The remaining aromatic carbons, C-5, C-6, C-7, and C-8 , are predicted to resonate between 136 and 128 ppm .

Caption: A typical workflow for acquiring NMR spectra.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: Operating at the corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) for both ¹H and ¹³C experiments are subjected to Fourier transformation, phase correction, and baseline correction using the spectrometer's software to obtain the final frequency-domain spectra.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The data and interpretations for mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy collectively form a detailed analytical fingerprint that can be used to identify this compound and assess its purity. The provided experimental protocols represent standard, best-practice methodologies for acquiring high-quality spectroscopic data. As experimental data for this compound becomes publicly available, this guide can serve as a valuable comparative reference for researchers in the field.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved January 21, 2026, from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved January 21, 2026, from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved January 21, 2026, from [Link]

-

McMurry, J. (2020). Spectroscopy of Carboxylic Acids and Nitriles. In Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved January 21, 2026, from [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved January 21, 2026, from [Link]

-

University of California, Davis. (n.d.). Infrared Spectroscopy Absorption Table. In Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

Sources

The Genesis of a Heterocycle: A Technical Guide to the Discovery and History of Phthalazine Compounds

The phthalazine scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, is a cornerstone in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several landmark drugs. This technical guide provides a comprehensive exploration of the discovery and historical development of phthalazine compounds, detailing key synthetic milestones, the logic behind experimental designs, and the evolution of their therapeutic applications.

I. The Dawn of Phthalazine Chemistry: Discovery and Foundational Syntheses

The journey into the world of phthalazine chemistry began in the late 19th century, a period of fervent exploration in organic synthesis. The very first synthesis of the parent phthalazine molecule was a landmark achievement, opening the door to a new class of heterocyclic compounds.

The Pioneering Synthesis of Gabriel and Pinkus (1893)

The first documented synthesis of phthalazine was reported in 1893 by German chemists Siegmund Gabriel and Georg Pinkus.[1][2] Their approach was a testament to the classical synthetic strategies of the era, relying on the condensation of a halogenated aromatic precursor with hydrazine.[3]

The starting material for this seminal synthesis was ω-tetrabromo-o-xylene, which was reacted with hydrazine to yield the phthalazine ring system.[3]

Experimental Protocol: The Gabriel and Pinkus Synthesis of Phthalazine (1893)

Objective: To synthesize the parent phthalazine heterocycle.

Reactants:

-

ω-tetrabromo-o-xylene

-

Hydrazine

Procedure:

-

Step 1: Preparation of ω-tetrabromo-o-xylene: o-xylene is subjected to bromination to yield the tetrabrominated product.

-

Step 2: Condensation with Hydrazine: ω-tetrabromo-o-xylene is then heated with a solution of hydrazine. The reaction proceeds via a nucleophilic substitution mechanism, with the nitrogen atoms of hydrazine displacing the bromine atoms, leading to the formation of the di-imine intermediate which then aromatizes to the stable phthalazine ring.

-

Step 3: Isolation and Purification: The resulting phthalazine is then isolated and purified, likely through distillation or recrystallization, to yield pale yellow needles.[4]

Causality of Experimental Choices:

The choice of a polyhalogenated starting material like ω-tetrabromo-o-xylene was strategic. The bromine atoms served as good leaving groups, facilitating the nucleophilic attack by hydrazine. The ortho-disposition of the bromomethyl groups on the benzene ring was crucial for the formation of the six-membered pyridazine ring upon condensation with the two nitrogen atoms of hydrazine.

Early Structural Elucidation: A Chemical Puzzle

In an era predating modern spectroscopic techniques, the structural elucidation of a newly synthesized molecule like phthalazine was a significant intellectual and experimental challenge. Chemists of the late 19th and early 20th centuries relied on a combination of elemental analysis, chemical degradation, and derivatization to piece together the molecular puzzle.

A key piece of evidence for the structure of phthalazine came from its oxidation. Treatment of phthalazine with a strong oxidizing agent, such as alkaline potassium permanganate, resulted in the formation of pyridazinedicarboxylic acid.[4] This degradation product, a known compound, provided irrefutable evidence for the presence of the pyridazine ring fused to the benzene ring, as the benzene ring was cleaved during the oxidation process.

Further evidence was obtained through reductive cleavage. Treatment of phthalazine with zinc and hydrochloric acid led to the formation of orthoxylylenediamine, confirming the ortho-relationship of the two nitrogen-containing side chains on the benzene ring.[4]

II. The Evolution of Phthalazine Synthesis: Expanding the Armamentarium

Following the initial discovery, the late 19th and early 20th centuries saw the development of more versatile and practical methods for the synthesis of phthalazine and its derivatives. These new routes often utilized more readily available starting materials and allowed for the introduction of a wider range of substituents on the phthalazine core.

Synthesis from Phthalic Anhydride and its Derivatives

A significant advancement in phthalazine synthesis was the use of phthalic anhydride and its derivatives as starting materials. This method proved to be particularly useful for the synthesis of phthalazinones, which are important intermediates and possess biological activity in their own right.

The reaction of phthalic anhydride with hydrazine hydrate in a suitable solvent like acetic acid provides a straightforward route to 2,3-dihydrophthalazine-1,4-dione, also known as phthalhydrazide.

Experimental Protocol: Synthesis of Phthalhydrazide from Phthalic Anhydride

Objective: To synthesize 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide).

Reactants:

-

Phthalic anhydride

-

Hydrazine hydrate

-

Glacial acetic acid (solvent and catalyst)

Procedure:

-

Step 1: Reactant Mixture: Phthalic anhydride is dissolved or suspended in glacial acetic acid.

-

Step 2: Addition of Hydrazine Hydrate: Hydrazine hydrate is added to the mixture, and the reaction is typically heated.

-

Step 3: Cyclization: The initial reaction forms an intermediate which then undergoes cyclization to form the stable phthalhydrazide ring.

-

Step 4: Isolation: Upon cooling, the phthalhydrazide product often precipitates out of the solution and can be collected by filtration.

Causality of Experimental Choices:

Phthalic anhydride is an inexpensive and readily available starting material. The cyclic anhydride is highly reactive towards nucleophiles like hydrazine. Acetic acid serves as a polar solvent and also as a catalyst to facilitate the reaction. This method is robust and can be adapted to produce a variety of substituted phthalhydrazides by using substituted phthalic anhydrides or substituted hydrazines.

Synthesis from 2-Formylbenzoic Acid and its Analogs

Another classical and fundamentally important route to phthalazinones is the reaction of 2-formylbenzoic acid (o-phthalaldehydic acid) or its keto-analogs (2-acylbenzoic acids) with hydrazine.[1] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the phthalazinone ring.

Caption: General workflow for the synthesis of phthalazinone from 2-formylbenzoic acid.

III. Key Milestones in the History of Phthalazine Compounds

The true impact of phthalazine chemistry lies in the discovery and development of its derivatives with significant biological and practical applications. The following timeline highlights some of the key milestones that have shaped the field.

| Year | Milestone | Key Compound(s) | Significance |

| 1893 | First Synthesis of Phthalazine | Phthalazine | The discovery of the parent phthalazine heterocycle by S. Gabriel and G. Pinkus.[1][2] |

| 1902 | Synthesis of Luminol | Luminol | First synthesized by Aloys J. Schmitz, this phthalhydrazide derivative is renowned for its chemiluminescent properties and its use in forensic science to detect blood.[3][5] |

| 1940s | Discovery of Hydralazine's Antihypertensive Activity | Hydralazine | Initially investigated as an antimalarial, its potent vasodilatory effects were discovered serendipitously, leading to its development as one of the first oral antihypertensive drugs. |

| 1971 | Synthesis of Azelastine | Azelastine | A second-generation antihistamine and mast cell stabilizer used for the treatment of allergic rhinitis and conjunctivitis.[4] |

| Late 20th/Early 21st Century | Development of PARP Inhibitors | Olaparib | A landmark in targeted cancer therapy, olaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancers with BRCA mutations. |

The Serendipitous Discovery of Hydralazine

The story of hydralazine is a classic example of serendipity in drug discovery. In the 1940s, researchers at Ciba were searching for new treatments for malaria. While testing a series of phthalazine derivatives, they observed that one compound, 1-hydrazinophthalazine, had a potent and unexpected effect: it caused a significant drop in blood pressure in animal models. This led to a shift in the research focus, and hydralazine was subsequently developed as an antihypertensive agent, receiving FDA approval in 1953. It was one of the first orally active vasodilators available for the treatment of hypertension.

Luminol: A Light in the Darkness of Forensics

Luminol, a phthalhydrazide derivative, was first synthesized in 1902.[3] However, its remarkable property of chemiluminescence upon oxidation, particularly in the presence of a catalyst like the iron in hemoglobin, was not fully appreciated until later.[2] In 1928, H. O. Albrecht observed its light-emitting properties, and in the following years, its reaction with blood was noted.[2] This discovery has made luminol an invaluable tool in forensic science, allowing investigators to detect trace amounts of blood at crime scenes that are invisible to the naked eye.[2]

Caption: Simplified workflow for the synthesis and application of luminol.

IV. Modern Era: Phthalazines in Targeted Therapy

The versatility of the phthalazine scaffold has continued to be exploited in the modern era of drug discovery, leading to the development of highly specific and potent therapeutic agents.

Azelastine: A Dual-Action Antihistamine

Synthesized in 1971, azelastine is a phthalazinone derivative that has become a widely used medication for allergic rhinitis and conjunctivitis.[4] It is a second-generation antihistamine that also exhibits mast cell stabilizing effects, giving it a dual mechanism of action in combating allergic symptoms.

Olaparib: A Breakthrough in Cancer Treatment

The development of olaparib represents a significant advancement in personalized medicine. Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are also involved in DNA repair, the inhibition of PARP by olaparib leads to cell death through a process known as synthetic lethality. This targeted approach has made olaparib a highly effective treatment for certain types of ovarian, breast, prostate, and pancreatic cancers.

V. Conclusion

From its initial synthesis in the late 19th century to its central role in modern targeted therapies, the phthalazine ring system has had a profound impact on science and medicine. The historical journey of phthalazine compounds, marked by both rational design and serendipitous discovery, underscores the enduring importance of fundamental organic synthesis in driving innovation. The continued exploration of the chemical space around the phthalazine scaffold promises to yield new therapeutic agents with improved efficacy and novel mechanisms of action for years to come.

References

-

Azelastine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Britannica. (n.d.). Luminol. Retrieved January 21, 2026, from [Link]

-

Patsnap. (2025, August 19). Luminol: Instrumental in Scientific Discovery Paths. Retrieved from [Link]

-

Wikisource. (2018, May 13). 1911 Encyclopædia Britannica/Phthalazines. Retrieved from [Link]

-

Wikipedia. (n.d.). Luminol. Retrieved January 21, 2026, from [Link]

Sources

- 1. Luminol | Definition, Characteristics, Chemiluminescence, Blood Detection, & Forensics | Britannica [britannica.com]

- 2. Luminol: Instrumental in Scientific Discovery Paths [eureka.patsnap.com]

- 3. Luminol - Wikipedia [en.wikipedia.org]

- 4. Phthalazine - Wikipedia [en.wikipedia.org]

- 5. Who invented the luminol reagent - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

Phthalazine core scaffold in medicinal chemistry

An In-Depth Technical Guide to the Phthalazine Core Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phthalazine scaffold, a benzo-fused pyridazine system, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its unique electronic properties and synthetically accessible nature have made it a cornerstone for the development of a multitude of therapeutic agents across diverse disease areas.[2][3] Fused diaza-heterocycles like phthalazine are integral to numerous bioactive compounds and approved drugs, underscoring their importance in pharmaceutical and agrochemical industries.[2][3] This guide provides a comprehensive exploration of the phthalazine core, delving into its fundamental physicochemical properties, synthetic tractability, key therapeutic applications with a focus on oncology, and the critical structure-activity relationships that govern its biological activity. We will examine its role in the design of targeted inhibitors for crucial enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) Polymerase (PARP), highlighting clinically successful drugs such as Olaparib.[4] This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the opportunities and challenges that remain in harnessing the full potential of this versatile scaffold.

Chapter 1: The Phthalazine Core - Physicochemical Profile and Reactivity

The phthalazine ring system is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms.[1] This inherent electronic character is the primary determinant of its chemical reactivity and its ability to engage in specific interactions with biological targets. Its structure consists of a benzene ring fused to a pyridazine ring.[1]

The scaffold's basicity (pKa ≈ 3.4) allows it to form salts, a property often exploited to improve the aqueous solubility and bioavailability of drug candidates.[1] Understanding these foundational properties is critical for any drug discovery program centered on this core.

Table 1: Physicochemical Properties of Phthalazine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆N₂ | [5] |

| Molar Mass | 130.15 g/mol | [5] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 88-92 °C | [6] |

| Boiling Point | 315-317 °C | [6] |

| pKa | 3.39 - 3.47 | [1] |

| Topological Polar Surface Area | 25.8 Ų | [5] |

| Hydrogen Bond Acceptor Count | 2 |[1] |

The cornerstone of phthalazine's synthetic utility lies in its reactivity towards nucleophilic substitution .[1] Halogenated phthalazines, particularly 1-chlorophthalazine, are highly valuable intermediates. The chlorine atom at the C1 position is readily displaced by a wide array of nucleophiles—including amines, hydrazines, thiols, and alcohols—providing a robust and versatile entry point for generating vast libraries of functionalized derivatives.[1][7] This reactivity is the causal factor behind its widespread use, as it allows medicinal chemists to systematically probe the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.

Chapter 2: Synthetic Strategies for Phthalazine Scaffolds

The construction and elaboration of the phthalazine core are mature fields, with numerous reliable methods reported.[3][8] A common and effective strategy begins with readily available starting materials like phthalic anhydride and proceeds through a key phthalazinone intermediate. Subsequent chlorination yields the highly reactive 1-chlorophthalazine derivative, which serves as a linchpin for introducing diverse functionalities.[7][9]

Generalized Synthetic Workflow

The choice to use a 1-chloro-substituted phthalazine as a key intermediate is a strategic one; it provides a reliable chemical handle for diversification via nucleophilic aromatic substitution, a fundamental reaction in medicinal chemistry for building molecular complexity.[10]

Caption: Generalized synthetic scheme for preparing diverse phthalazine derivatives.

Experimental Protocol: Synthesis of 1-Chloro-4-Substituted-Phthalazine

This protocol details the synthesis of a key intermediate, which is foundational for creating libraries of phthalazine-based compounds for screening. The procedure's reliability and efficiency are paramount for drug discovery campaigns.[9]

Materials:

-

4-Substituted-2H-phthalazin-1-one

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend the 4-substituted-2H-phthalazin-1-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents). The use of excess POCl₃ serves as both the reagent and the solvent.

-

Chlorination: Equip the flask with a reflux condenser and heat the mixture gently under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step quenches the excess POCl₃ and precipitates the product.

-

Isolation: The resulting solid precipitate is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove any residual acid. The crude 1-chloro-4-substituted-phthalazine can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the final product.[9]

This self-validating protocol ensures a high yield of the desired activated intermediate, which is critical for the subsequent diversification steps in a drug discovery workflow.

Chapter 3: Phthalazine as a Privileged Scaffold in Oncology

The phthalazine core is a dominant feature in modern oncology drug design, primarily due to its effectiveness as a scaffold for inhibitors of key protein kinases and DNA repair enzymes.[4][11]

Inhibition of Angiogenesis: Targeting VEGFR-2

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[12] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this pathway, making it a high-value target for anticancer therapy.[13] Inhibiting VEGFR-2 kinase activity blocks the downstream signaling cascade, thereby preventing the proliferation and migration of endothelial cells required for new blood vessel formation.[14]

Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine-based drugs.

Several 1,4-disubstituted phthalazine derivatives have been developed as potent VEGFR-2 inhibitors.[12] Vatalanib (PTK-787), for instance, demonstrates the scaffold's utility, showing significant inhibition of VEGFR-2 kinase activity.[15][16] The design rationale involves positioning substituents on the phthalazine core that can effectively occupy the ATP-binding pocket of the kinase domain.

Table 2: In Vitro Activity of Phthalazine-Based VEGFR-2 Inhibitors

| Compound | VEGFR-2 IC₅₀ (µM) | Cell Line Inhibition | Source |

|---|---|---|---|

| Vatalanib (PTK-787) | 0.043 | - | [16] |

| Sorafenib (Reference) | 0.090 | - | [16] |

| Compound 12b | 4.4 | 79.8% (HUVEC) | [12] |

| Compound 12c | 2.7 | 72.6% (HUVEC) | [12] |

| Compound 13c | 2.5 | 71.6% (HUVEC) | [12] |

| Compound 12b (RSC) | 0.0178 | Potent vs HCT-116 |[17] |

Note: Data compiled from different studies for comparative purposes.

This assay quantifies a compound's ability to inhibit VEGFR-2's enzymatic activity, a primary indicator of its potential as an anti-angiogenic agent.

Principle: This is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Test compounds (phthalazine derivatives) and reference inhibitor (e.g., Sorafenib)

-

Assay buffer (containing MgCl₂, MnCl₂, DTT)

-

96-well white plates

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO, then dilute further in assay buffer.

-

Kinase Reaction: To each well of a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound dilution.

-

Initiation: Initiate the kinase reaction by adding ATP. Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the ATP concentration.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Exploiting Synthetic Lethality: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is an enzyme critical for the repair of single-strand DNA breaks via the base excision repair (BER) pathway.[13] In cancers with deficiencies in the homologous recombination (HR) pathway for DNA repair (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks during replication. This concept, known as synthetic lethality , causes selective death of cancer cells while sparing normal cells.[13]

The phthalazinone substructure is the pharmacophoric core of Olaparib, a landmark PARP inhibitor approved for treating certain types of ovarian, breast, and prostate cancers.[18][19]

Caption: Mechanism of synthetic lethality with phthalazinone-based PARP inhibitors.

Table 3: In Vitro Activity of Phthalazinone-Based PARP1 Inhibitors

| Compound | PARP1 IC₅₀ | Cell Line Activity | Source |

|---|---|---|---|

| Olaparib | Potent Inhibitor | High vs Capan-1 (BRCA2-deficient) | [18][19] |

| Compound 23 | Desirable Efficiency | High vs Capan-1 (BRCA2-deficient) |[18] |

This protocol provides a framework for evaluating the direct inhibitory effect of phthalazine derivatives on PARP-1 enzymatic activity.[13]

Principle: A colorimetric or fluorescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone proteins (coated on a 96-well plate)

-

Activated DNA (to stimulate PARP-1)

-

NAD⁺ (the co-factor)

-

Biotinylated NAD⁺

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

HRP substrate (e.g., TMB)

-

Stop solution

-

Test compounds (phthalazinone derivatives)

Step-by-Step Methodology:

-

Plate Coating: Use a 96-well plate pre-coated with histone proteins.

-

Reaction Mixture: In each well, add the PARP-1 enzyme, activated DNA, a mixture of NAD⁺ and biotinylated NAD⁺, and the test compound at various concentrations.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the PARP-1 enzyme to attach biotinylated poly(ADP-ribose) chains to the histones.

-

Washing: Wash the plate to remove unincorporated reagents.

-

Detection: Add Streptavidin-HRP to the wells and incubate. The streptavidin binds to the biotinylated PARP chains.

-